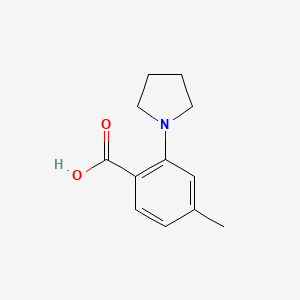
4-Methyl-2-(1-pyrrolidinyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(1-pyrrolidinyl)benzoic acid: is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a pyrrolidine ring attached to a benzoic acid moiety, with a methyl group at the fourth position of the benzoic acid ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(1-pyrrolidinyl)benzoic acid typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated to form methyl 4-nitrobenzoate.
Reduction: The nitro group is reduced to an amine group, yielding methyl 4-aminobenzoate.
Pyrrolidine Substitution: The amine group is then reacted with pyrrolidine to form methyl 4-(1-pyrrolidinyl)benzoate.
Hydrolysis: Finally, the ester group is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: 4-Methyl-2-(1-pyrrolidinyl)benzoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids.
科学的研究の応用
Chemistry: 4-Methyl-2-(1-pyrrolidinyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is investigated for its potential therapeutic effects and pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and dyes .
作用機序
The mechanism of action of 4-Methyl-2-(1-pyrrolidinyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
4-(1-Pyrrolidinyl)benzoic acid: Similar structure but lacks the methyl group at the fourth position.
4-Methylbenzoic acid: Lacks the pyrrolidine ring.
2-(1-Pyrrolidinyl)benzoic acid: Similar structure but the pyrrolidine ring is attached at a different position.
Uniqueness: 4-Methyl-2-(1-pyrrolidinyl)benzoic acid is unique due to the presence of both a methyl group and a pyrrolidine ring, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and provides distinct reactivity in chemical reactions .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
4-methyl-2-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C12H15NO2/c1-9-4-5-10(12(14)15)11(8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
InChIキー |
PSKNIXMPBBRCLH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



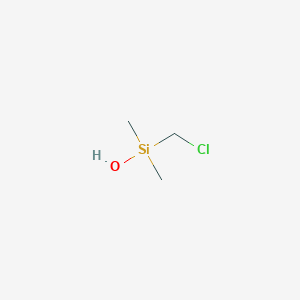
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
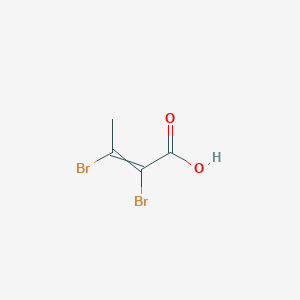

![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
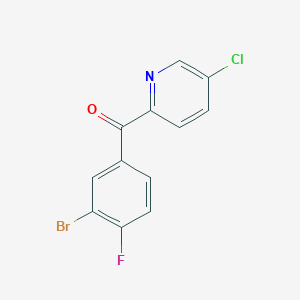

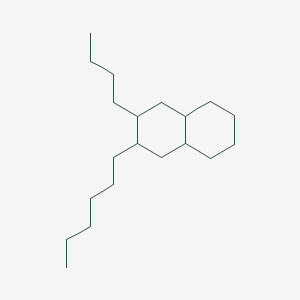

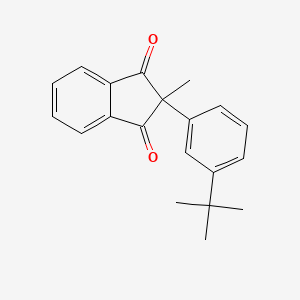

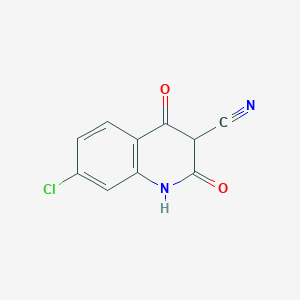
![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)
